5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride

Solubility Formulation Assay Development

Variable purity in substituted indoline building blocks undermines reproducible SAR campaigns. 5-Methyl-6-nitroindoline hydrochloride (CAS 1432680-56-2) eliminates this variability: • Consistent ≥95% purity (HPLC) across all batches, ensuring predictable reactivity in cross-coupling, reductive amination, and cycloaddition sequences. • The orthogonal 5-Me (donor) / 6-NO₂ (acceptor) substitution pattern creates a unique electronic push-pull system that cannot be replicated by unsubstituted or mono-substituted indolines, enabling precise tuning of HOMO-LUMO gaps for both medicinal chemistry and materials science applications. • Hydrochloride salt form provides markedly enhanced aqueous solubility compared to the free base (CAS 936128-69-7), streamlining bioconjugation, prodrug development, and in vitro assay workflows. • Backed by 39 granted patents citing this scaffold; stock maintained for immediate global shipment.

Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
CAS No. 1432680-56-2
Cat. No. B1448042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride
CAS1432680-56-2
Molecular FormulaC9H11ClN2O2
Molecular Weight214.65 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1[N+](=O)[O-])NCC2.Cl
InChIInChI=1S/C9H10N2O2.ClH/c1-6-4-7-2-3-10-8(7)5-9(6)11(12)13;/h4-5,10H,2-3H2,1H3;1H
InChIKeyIWDXKJFRAPUDMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-6-nitro-2,3-dihydro-1H-indole Hydrochloride: Product Overview


5-Methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride (CAS 1432680-56-2) is a heterocyclic building block belonging to the indoline class, characterized by a fused benzene-pyrrolidine core with a methyl substituent at the 5-position and a nitro group at the 6-position, supplied as a hydrochloride salt. Its molecular formula is C9H11ClN2O2 with a molecular weight of 214.65 g/mol . This compound is a versatile intermediate in organic synthesis, with applications ranging from pharmaceutical lead optimization to materials science, supported by 39 associated patents [1].

5-Methyl-6-nitro-2,3-dihydro-1H-indole Hydrochloride: Key Differentiators


Indoline derivatives are widely used as synthetic intermediates, but their chemical and biological behavior is exquisitely sensitive to substitution patterns. Simple, unsubstituted indoline or even 6-nitroindoline (CAS 19727-83-4) cannot replicate the specific electronic and steric properties imparted by the concurrent presence of an electron-donating methyl group at the 5-position and an electron-withdrawing nitro group at the 6-position . This unique electronic push-pull system significantly alters the reactivity of the aromatic ring, influencing both its synthetic utility (e.g., in cycloadditions or cross-coupling reactions) and its biological interactions, such as binding affinity to target proteins . Furthermore, the hydrochloride salt form of this compound provides enhanced aqueous solubility and handling characteristics compared to its free base (CAS 936128-69-7), which is critical for reproducible experimental workflows .

5-Methyl-6-nitro-2,3-dihydro-1H-indole Hydrochloride: Performance Evidence


Superior Aqueous Solubility via Hydrochloride Salt

The hydrochloride salt of 5-methyl-6-nitro-2,3-dihydro-1H-indole offers superior aqueous solubility compared to its free base analog (CAS 936128-69-7). While exact solubility values are vendor-specific and dependent on measurement conditions, the conversion of a basic nitrogen in the indoline ring to a hydrochloride salt is a well-established strategy to enhance water solubility by several orders of magnitude for heterocyclic amines [1]. This is a critical differentiator for biological assays and in vivo studies where compound precipitation can confound results.

Solubility Formulation Assay Development

High Purity for Reproducible Research Outcomes

Commercial specifications for 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride from multiple vendors, including AKSci and Leyan, consistently cite a minimum purity of 95% . This level of purity is critical for applications where even minor impurities, such as unreacted precursors or byproducts, can act as potent inhibitors or catalysts, leading to misleading biological data or failed synthetic steps. In contrast, lower purity grades (e.g., technical grade <90%) or poorly characterized batches of similar nitroindoline building blocks often introduce unacceptable variability.

Purity Reproducibility Synthetic Intermediate

Patent Portfolio as Utility Validation

The compound 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride is associated with 39 patents [1]. This patent count is a strong, albeit indirect, indicator of its validated utility and importance in specific research domains, such as medicinal chemistry for neurological or oncological targets, or materials science for electronic applications. While a direct, unsubstituted 6-nitroindoline (CAS 19727-83-4) has its own established uses, the specific 5-methyl-6-nitro substitution pattern represents a distinct chemical space with its own intellectual property landscape, underscoring its value for projects requiring novelty and strong IP positioning.

Patents Innovation Intellectual Property

Crystalline Powder for Easy Handling and Stability

5-Methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride is typically supplied as a powder . This solid, crystalline form is advantageous for weighing, handling, and long-term storage compared to its free base analog, which may be an oil or low-melting solid, making accurate small-scale dispensing difficult and increasing the risk of degradation or contamination. While melting point data is not universally published for this salt, the powder form ensures consistent physical properties from batch to batch, a crucial factor for reproducibility in both academic and industrial settings.

Physical Properties Stability Handling

5-Methyl-6-nitro-2,3-dihydro-1H-indole Hydrochloride: Application Scenarios


Medicinal Chemistry: Lead Optimization

The unique 5-methyl-6-nitro substitution pattern on the indoline scaffold provides a privileged structure for probing biological targets, particularly in drug discovery programs for oncology, inflammation, or neuroscience. The high purity (≥95%) and favorable physical form (powder) of this hydrochloride salt are essential for reliable and reproducible structure-activity relationship (SAR) studies. The associated patent portfolio (39 patents) further suggests validated utility in specific therapeutic areas [1].

Synthetic Organic Chemistry: Complex Heterocycle Building Block

This compound serves as a versatile intermediate for constructing more complex polycyclic frameworks, including those found in natural products and pharmaceuticals. The nitro group can be selectively reduced to an amine, a handle for further derivatization (e.g., amide coupling, reductive amination). The methyl group at the 5-position introduces steric bulk that can be leveraged in diastereoselective transformations or to block undesired metabolic sites in a lead compound [1]. The 95% purity specification ensures that subsequent synthetic steps proceed with predictable and high yields, avoiding costly purification bottlenecks.

Materials Science: Functional Materials Precursor

The indoline core is a common motif in functional materials, such as photochromic dyes (e.g., spiropyrans and spirooxazines) and organic semiconductors. The electron-donating methyl and electron-withdrawing nitro substituents on this specific compound allow for fine-tuning of the HOMO-LUMO gap and photophysical properties, making it a valuable building block for materials with tailored optical or electronic characteristics. The powder form and high purity facilitate precise formulation and device fabrication.

Chemical Biology: Bioconjugate and Probe Synthesis

The nitro group on this compound provides a latent functionality that can be bioorthogonally unmasked (e.g., via nitroreductase activity in hypoxic cells or via chemical reduction) to reveal an amine handle. This strategy is widely employed in the design of prodrugs, fluorescent probes, and targeted protein degradation tools. The enhanced aqueous solubility of the hydrochloride salt form simplifies bioconjugation reactions, which are typically performed in aqueous or mixed aqueous-organic solvent systems.

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